molecular formula C21H35NO4 B14171200 3,4,5-triethoxy-N,N-bis(2-methylpropyl)benzamide CAS No. 362472-92-2

3,4,5-triethoxy-N,N-bis(2-methylpropyl)benzamide

Cat. No.: B14171200
CAS No.: 362472-92-2
M. Wt: 365.5 g/mol
InChI Key: ICGJXTRURDXLND-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N,N-bis(2-methylpropyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of three ethoxy groups attached to the benzene ring and two isobutyl groups attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N,N-bis(2-methylpropyl)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,5-triethoxybenzoic acid.

    Amide Formation: The carboxylic acid group of 3,4,5-triethoxybenzoic acid is converted to an amide by reacting with N,N-bis(2-methylpropyl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N,N-bis(2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 3,4,5-triethoxybenzoic acid or 3,4,5-triethoxybenzaldehyde.

    Reduction: 3,4,5-triethoxy-N,N-bis(2-methylpropyl)benzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4,5-triethoxy-N,N-bis(2-methylpropyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N,N-bis(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N,N-bis(2-methylpropyl)benzamide
  • 3,4,5-triethoxybenzoic acid
  • 3,4,5-trimethoxybenzamide

Uniqueness

3,4,5-triethoxy-N,N-bis(2-methylpropyl)benzamide is unique due to the presence of three ethoxy groups, which can influence its chemical reactivity and biological activity. The isobutyl groups attached to the amide nitrogen also contribute to its distinct properties compared to other benzamides.

Properties

CAS No.

362472-92-2

Molecular Formula

C21H35NO4

Molecular Weight

365.5 g/mol

IUPAC Name

3,4,5-triethoxy-N,N-bis(2-methylpropyl)benzamide

InChI

InChI=1S/C21H35NO4/c1-8-24-18-11-17(12-19(25-9-2)20(18)26-10-3)21(23)22(13-15(4)5)14-16(6)7/h11-12,15-16H,8-10,13-14H2,1-7H3

InChI Key

ICGJXTRURDXLND-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(CC(C)C)CC(C)C

Origin of Product

United States

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